

The Discovery and Synthesis of Shmt-IN-1: A Technical Guide

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Compound of Interest

Compound Name: *Shmt-IN-1*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of **Shmt-IN-1**, a potent inhibitor of serine hydroxymethyltransferase (SHMT). **Shmt-IN-1**, also identified as compound (±)-46, emerged from a research program targeting plasmodial SHMT for the development of novel antimalarial agents and has also demonstrated antitumor activity.[1][2] This document details the quantitative biological data, experimental protocols, and key structural relationships of **Shmt-IN-1** and its analogs.

Introduction to SHMT as a Therapeutic Target

Serine hydroxymethyltransferase (SHMT) is a pyridoxal phosphate (PLP)-dependent enzyme that plays a critical role in one-carbon metabolism.[3] It catalyzes the reversible conversion of L-serine and tetrahydrofolate to glycine and 5,10-methylenetetrahydrofolate.[3] This reaction is a primary source of one-carbon units essential for the biosynthesis of purines, thymidylate, and other vital biomolecules.[3] Consequently, SHMT is a crucial enzyme for the proliferation of rapidly dividing cells, including cancer cells and pathogenic organisms like *Plasmodium falciparum*, the parasite responsible for malaria.[1][3]

In humans, two major isoforms of SHMT exist: a cytosolic form (SHMT1) and a mitochondrial form (SHMT2). Both isoforms have been implicated in cancer progression, making them attractive targets for anticancer drug development.[4] **Shmt-IN-1** originates from a class of pyrazolopyran derivatives initially investigated as inhibitors of plant SHMT and subsequently optimized for potent inhibition of plasmodial SHMT.[5]

Quantitative Biological Data

The inhibitory activity of **Shmt-IN-1** and related compounds has been characterized through various biochemical and cell-based assays. The following tables summarize the key quantitative data from these studies.

Compound	Target	IC50 (nM)	Assay Type	Reference
Shmt-IN-1 ((±)-46)	Plasmodial SHMT	Potent inhibitor	Biochemical Assay	[1][2]
SHIN1 (RZ- 2994)	Human SHMT1	5	In vitro assay	
Human SHMT2	13	In vitro assay		
SHMT-IN-2	Human SHMT1	13	In vitro assay	
Human SHMT2	66	In vitro assay		
SHMT-IN-3 (Hit 1)	Human SHMT1	530	In vitro assay	

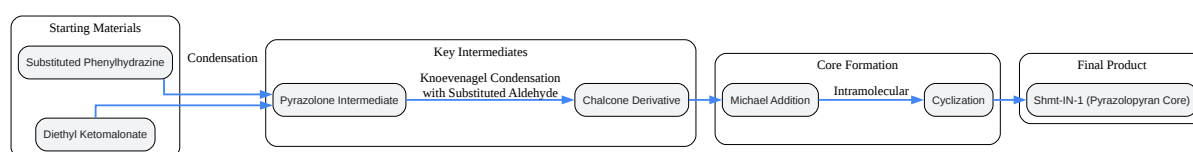
Note: Specific IC50 values for **Shmt-IN-1** against plasmodial SHMT are detailed in the primary literature and are generally in the low nanomolar range.

Compound	Cell Line / Organism	EC50 / IC50	Assay Type	Reference
Pyrazolopyran Derivatives	P. falciparum (blood-stage)	Low nanomolar range	Cell-based assay	[2]
Pyrazolopyran Derivatives	P. berghei (liver- stage)	Low nanomolar range	Cell-based assay	
SHIN1	Human T-cell proliferation	Low micromolar range	Cell-based assay	
Compound 2.12	Lung cancer cell lines	Mid-micromolar range	Cell growth inhibition	[4]

Experimental Protocols

Synthesis of Shmt-IN-1 (Illustrative General Pathway)

The synthesis of the pyrazolopyran core of **Shmt-IN-1** and related analogs typically involves a multi-step reaction sequence. A generalized workflow is depicted below. For the specific synthesis of **Shmt-IN-1** (compound (±)-46), please refer to the detailed methods in Witschel et al., J Med Chem. 2015;58(7):3117-30.[2]



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A generalized synthetic workflow for the pyrazolopyran core of **Shmt-IN-1**.

Biochemical SHMT Inhibition Assay

The enzymatic activity of SHMT and its inhibition by compounds like **Shmt-IN-1** can be measured using a spectrophotometric coupled assay.

- Reagents and Buffers:
 - Assay Buffer: 50 mM HEPES, pH 7.5, 50 mM KCl, 10 mM MgCl₂, 1 mM DTT.
 - Enzyme: Recombinant purified SHMT (plasmodial or human).
 - Substrates: L-serine and tetrahydrofolate (THF).
 - Coupling Enzyme: 5,10-methylenetetrahydrofolate dehydrogenase (MTHFD).

- Cofactor: NADP+.
- Inhibitor: **Shmt-IN-1** dissolved in DMSO.
- Procedure:
 1. The reaction is typically performed in a 96-well plate format.
 2. Add assay buffer, MTHFD, NADP+, and varying concentrations of the inhibitor (**Shmt-IN-1**) to the wells.
 3. Initiate the reaction by adding SHMT and the substrates (L-serine and THF).
 4. The SHMT-catalyzed reaction produces 5,10-methylenetetrahydrofolate.
 5. The coupling enzyme, MTHFD, immediately oxidizes 5,10-methylenetetrahydrofolate to 5,10-methenyltetrahydrofolate, with the concomitant reduction of NADP+ to NADPH.
 6. Monitor the increase in absorbance at 340 nm (due to NADPH formation) over time using a plate reader.
 7. Calculate the initial reaction rates and determine the IC50 values by plotting the percent inhibition against the inhibitor concentration.

Cell-Based Antimalarial Assay (*P. falciparum*)

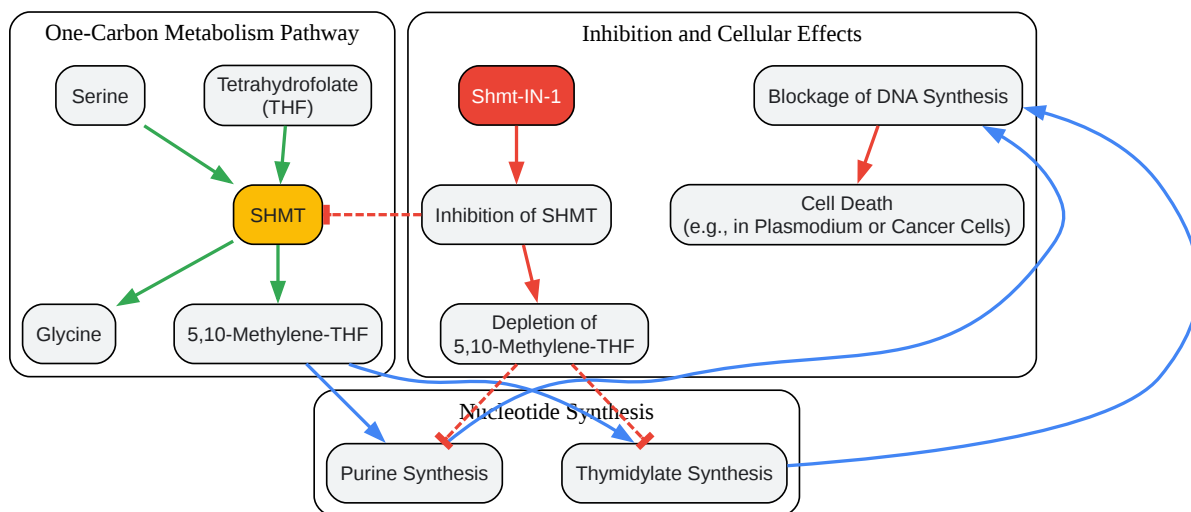
The efficacy of **Shmt-IN-1** against the blood stages of *P. falciparum* is assessed using a SYBR Green I-based fluorescence assay.

- Materials:
 - *P. falciparum* culture (e.g., NF54 strain).
 - Human red blood cells.
 - Complete culture medium (RPMI 1640, AlbuMAX, hypoxanthine).
 - Lysis buffer with SYBR Green I dye.

- 96-well plates.
- Procedure:
 1. Synchronize the parasite culture to the ring stage.
 2. Prepare a suspension of infected red blood cells at a defined parasitemia and hematocrit.
 3. Add the cell suspension to 96-well plates containing serial dilutions of **Shmt-IN-1**.
 4. Incubate the plates for 72 hours under standard culture conditions (37 °C, 5% CO₂, 5% O₂).
 5. After incubation, lyse the cells by adding the SYBR Green I lysis buffer. SYBR Green I intercalates with the DNA of the parasites.
 6. Measure the fluorescence intensity using a fluorescence plate reader (excitation ~485 nm, emission ~530 nm).
 7. Calculate the EC₅₀ values by plotting the percentage of growth inhibition against the drug concentration.

Signaling Pathways and Experimental Logic

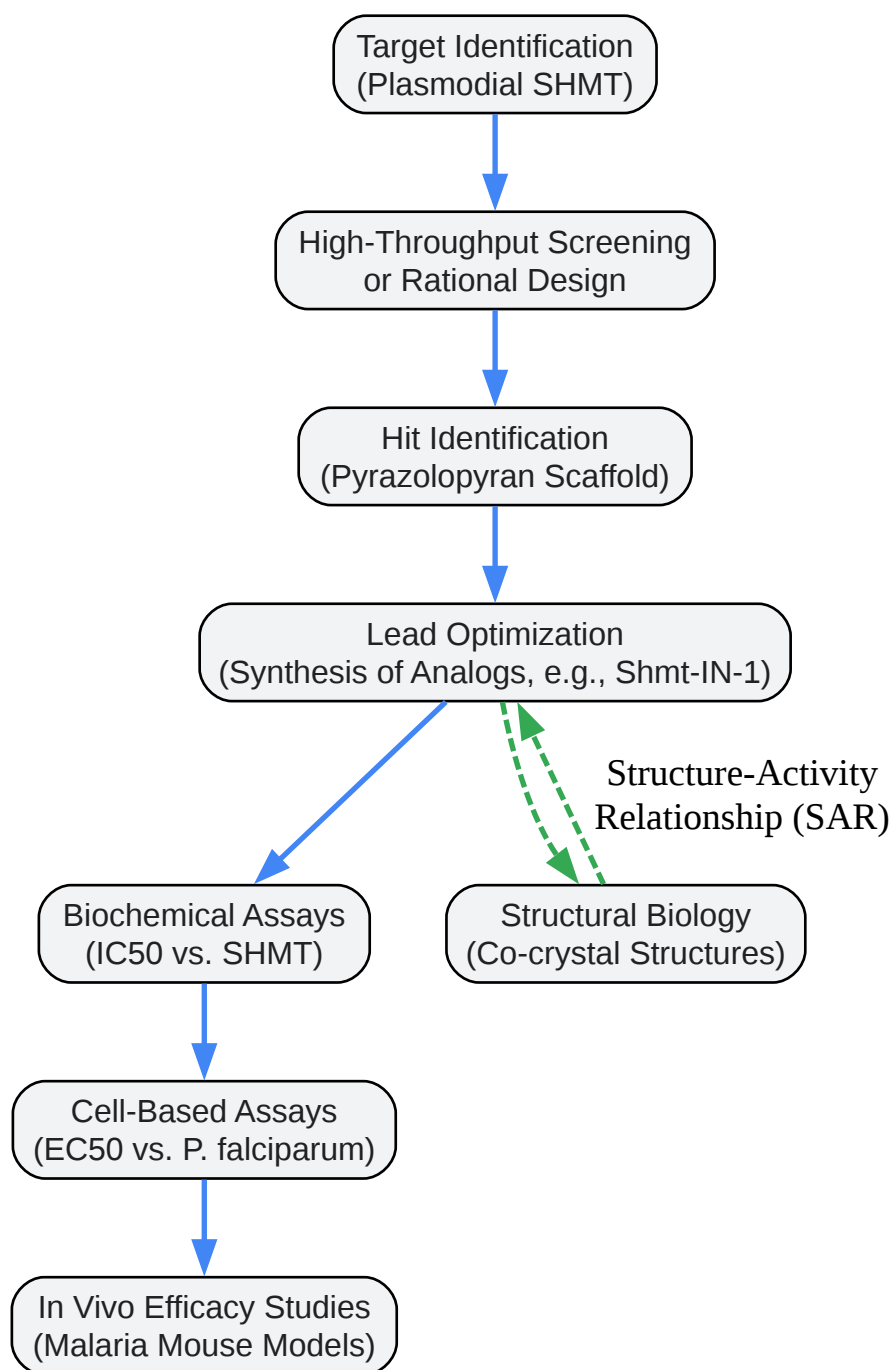
The development and evaluation of **Shmt-IN-1** follow a logical progression from targeting the enzyme to cellular and organismal effects. The one-carbon metabolism pathway, in which SHMT is a key player, is central to this process.



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The mechanism of action of **Shmt-IN-1** within the one-carbon metabolism pathway.

The logical workflow for the discovery and characterization of **Shmt-IN-1** is a standard paradigm in drug development.



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A typical drug discovery workflow for the development of SHMT inhibitors like **Shmt-IN-1**.

Conclusion

Shmt-IN-1 is a potent pyrazolopyran-based inhibitor of plasmodial SHMT, representing a significant advancement in the pursuit of novel antimalarial therapeutics. Its discovery has also

contributed to the broader understanding of SHMT inhibition as a potential strategy for cancer treatment. The detailed experimental protocols and quantitative data provided in this guide serve as a valuable resource for researchers in the fields of medicinal chemistry, parasitology, and oncology. Further investigation into the pharmacokinetics, safety profile, and in vivo efficacy of **Shmt-IN-1** and its analogs is warranted to fully elucidate their therapeutic potential.

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